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Compound of Interest

Compound Name: 3-Bromo-2-methoxythiophene

Cat. No.: B2510390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted
Thiophene Building Block
3-Bromo-2-methoxythiophene is a heterocyclic compound of significant interest in the fields

of medicinal chemistry and materials science. Its structure, featuring a thiophene core

functionalized with a bromine atom at the 3-position and a methoxy group at the 2-position,

offers a unique combination of reactivity and electronic properties. This makes it a valuable

intermediate for the synthesis of complex organic molecules, including active pharmaceutical

ingredients (APIs) and organic electronic materials. The bromine atom serves as a versatile

handle for a variety of cross-coupling reactions, allowing for the strategic formation of carbon-

carbon and carbon-heteroatom bonds. The adjacent methoxy group, an electron-donating

substituent, modulates the electronic character of the thiophene ring, influencing its reactivity

and the properties of the resulting derivatives. This guide provides an in-depth overview of the

commercial availability, synthesis, spectroscopic characterization, reactivity, and applications of

3-Bromo-2-methoxythiophene.

Commercial Availability and Sourcing
3-Bromo-2-methoxythiophene is readily available from a number of reputable chemical

suppliers. Researchers can procure this reagent in various quantities, typically with purities of

95% or higher. When sourcing this compound, it is crucial to obtain a certificate of analysis to
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confirm its identity and purity, as impurities can adversely affect the outcome of sensitive

synthetic transformations.

Supplier Product Number Purity CAS Number

Biosynth HCA68156 ≥95% 57681-56-8

Fluorochem F860786 95% 57681-56-8

Aaron Chemicals AR00ER04 Inquire 57681-56-8

Synthesis of 3-Bromo-2-methoxythiophene: A
Strategic Approach
The direct bromination of 2-methoxythiophene is a common strategy for the synthesis of 3-
Bromo-2-methoxythiophene. The methoxy group at the 2-position is an ortho-, para-director

in electrophilic aromatic substitution. However, due to the high reactivity of the thiophene ring,

the reaction conditions must be carefully controlled to favor mono-bromination at the adjacent

3-position and avoid over-bromination. A common brominating agent for this transformation is

N-bromosuccinimide (NBS), which provides a mild and selective source of electrophilic

bromine.

Experimental Protocol: Synthesis via Bromination of 2-
Methoxythiophene
This protocol is based on established methods for the bromination of activated thiophene

derivatives[1].

Materials:

2-Methoxythiophene

N-Bromosuccinimide (NBS)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Ice bath

Rotary evaporator

Separatory funnel

Procedure:

To a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a

round-bottom flask, cool the mixture to 0 °C using an ice bath.

In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in anhydrous THF.

Slowly add the NBS solution to the cooled 2-methoxythiophene solution via a dropping

funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution

of sodium bicarbonate.

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure 3-Bromo-2-methoxythiophene.

2-Methoxythiophene

Reaction Mixture

THF, 0 °C

Quenching1-2h, 0 °C

NBS

THF Extractionsat. NaHCO₃ PurificationDCM 3-Bromo-2-methoxythiopheneColumn Chromatography

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Bromo-2-methoxythiophene.

Spectroscopic Characterization: Unveiling the
Molecular Structure
The structure of 3-Bromo-2-methoxythiophene can be unequivocally confirmed through a

combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-2-methoxythiophene is expected to show characteristic

signals for the thiophene ring protons and the methoxy group protons. Based on data for

analogous 3-substituted thiophenes, the chemical shifts can be predicted[2]. The two coupled

protons on the thiophene ring will appear as doublets. The methoxy group will present as a

singlet.

Predicted ¹H NMR (CDCl₃, 400 MHz):

δ ~6.9 ppm (d, 1H): Thiophene proton at the 4-position, coupled to the proton at the 5-

position.

δ ~7.2 ppm (d, 1H): Thiophene proton at the 5-position, coupled to the proton at the 4-

position.
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δ ~3.9 ppm (s, 3H): Methoxy group protons.

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in

the molecule. The carbon bearing the bromine atom will be significantly shielded, while the

carbon attached to the oxygen of the methoxy group will be deshielded.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

δ ~155 ppm: C2 (carbon attached to the methoxy group).

δ ~110 ppm: C3 (carbon attached to the bromine atom).

δ ~128 ppm: C4.

δ ~125 ppm: C5.

δ ~60 ppm: Methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will display characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Expected Characteristic FT-IR Peaks (KBr, cm⁻¹):

~3100-3000 cm⁻¹: C-H stretching of the aromatic thiophene ring.

~2950-2850 cm⁻¹: C-H stretching of the methyl group.

~1550-1450 cm⁻¹: C=C stretching of the thiophene ring.

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

~1050 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

~800-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2510390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern

due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and

M+2 peaks of nearly equal intensity[3]. The fragmentation pattern will likely involve the loss of

the methoxy group or the bromine atom.

Expected Fragmentation Pattern:

M⁺ and M+2: Molecular ion peaks.

[M - CH₃]⁺: Loss of a methyl radical.

[M - OCH₃]⁺: Loss of a methoxy radical.

[M - Br]⁺: Loss of a bromine radical.

Reactivity and Key Applications in Cross-Coupling
Reactions
The C-Br bond at the 3-position of 3-Bromo-2-methoxythiophene is the primary site of

reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

These reactions are fundamental in modern organic synthesis for the construction of complex

molecular architectures.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between

an organohalide and an organoboron compound[4][5]. 3-Bromo-2-methoxythiophene readily

participates in this reaction with a variety of aryl and heteroaryl boronic acids or their esters.
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Catalytic Cycle

Pd(0)
Oxidative Addition Ar-Pd(II)-Br

Ar-Br

Transmetalation Ar-Pd(II)-Ar'

Ar'-B(OR)₂
Base

Reductive Elimination Ar-Ar'
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid[6]

Materials:

3-Bromo-2-methoxythiophene

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Reaction vial with a stir bar

Heating block
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Procedure:

To a reaction vial, add 3-Bromo-2-methoxythiophene (1.0 equivalent), phenylboronic acid

(1.2 equivalents), and potassium carbonate (2.0 equivalents).

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

Add a 3:1 mixture of toluene and ethanol, followed by water (to make a 2M solution of the

base).

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours,

monitoring by TLC.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Causality in Reagent Selection:

Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to

the active Pd(0) species. Triphenylphosphine is a standard, cost-effective ligand that

stabilizes the palladium catalyst and facilitates the oxidative addition and reductive

elimination steps[7].

Base: The base is essential for the transmetalation step, activating the boronic acid to form a

more nucleophilic boronate species[4]. Potassium carbonate is a widely used inorganic base

that is effective and generally does not interfere with the reaction.

Solvent: A mixture of an organic solvent like toluene or dioxane and water is often used to

dissolve both the organic and inorganic reagents.

Stille Coupling
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The Stille coupling involves the reaction of an organohalide with an organostannane reagent,

catalyzed by palladium[8][9]. This reaction is highly tolerant of a wide range of functional

groups.

Catalytic Cycle

Pd(0)
Oxidative Addition Ar-Pd(II)-Br

Ar-Br

Transmetalation Ar-Pd(II)-Ar'

Ar'-SnR₃
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Migratory Insertion Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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